

# Thiol-PEG4-t-butyl ester molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thiol-PEG4-Boc*

Cat. No.: *B1682314*

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## In-Depth Technical Guide: Thiol-PEG4-t-butyl ester

This guide provides a comprehensive overview of the physicochemical properties and common applications of Thiol-PEG4-t-butyl ester, a heterobifunctional crosslinker essential in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a logical workflow visualization.

## Core Properties of Thiol-PEG4-t-butyl ester

Thiol-PEG4-t-butyl ester is a versatile molecule featuring a terminal thiol group and a t-butyl protected carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The thiol group offers a reactive handle for conjugation to various substrates, most notably maleimides, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.

## Physicochemical Data

The key physicochemical properties of Thiol-PEG4-t-butyl ester are summarized in the table below.

Property	Value	Reference
Molecular Weight	338.46 g/mol	<a href="#">[1]</a>
	338.50 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C15H30O6S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow oily liquid	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[3]</a>
Solubility	Soluble in water, toluene, DCM, and many organic solvents.	<a href="#">[2]</a>
Storage Conditions	-20°C	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The utility of Thiol-PEG4-t-butyl ester lies in its ability to participate in sequential conjugation reactions. The following protocols provide detailed methodologies for two key transformations: the deprotection of the t-butyl ester and the subsequent reaction of the thiol group.

### Deprotection of the t-butyl Ester Group

This protocol outlines the removal of the t-butyl protecting group to reveal the free carboxylic acid, a common step before conjugation to an amine-containing molecule.

Materials:

- Thiol-PEG4-t-butyl ester
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Cold diethyl ether
- Round-bottom flask

- Stirring apparatus
- Rotary evaporator

Procedure:

- Dissolve the Thiol-PEG4-t-butyl ester in a minimal amount of anhydrous DCM in a round-bottom flask.
- Add an excess of TFA to the solution. A common ratio is a 1:1 (v/v) mixture of DCM to TFA. [\[2\]](#)
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- To precipitate the deprotected product, add cold diethyl ether to the concentrated residue.
- Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove any soluble impurities.
- Dry the final product under vacuum.[\[2\]](#)

## Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of the deprotected Thiol-PEG4-acid with a maleimide-functionalized molecule, a widely used reaction in bioconjugation to form a stable thioether bond.

Materials:

- Deprotected Thiol-PEG4-acid (from the protocol above)
- Maleimide-containing molecule (e.g., a maleimide-activated protein or payload)

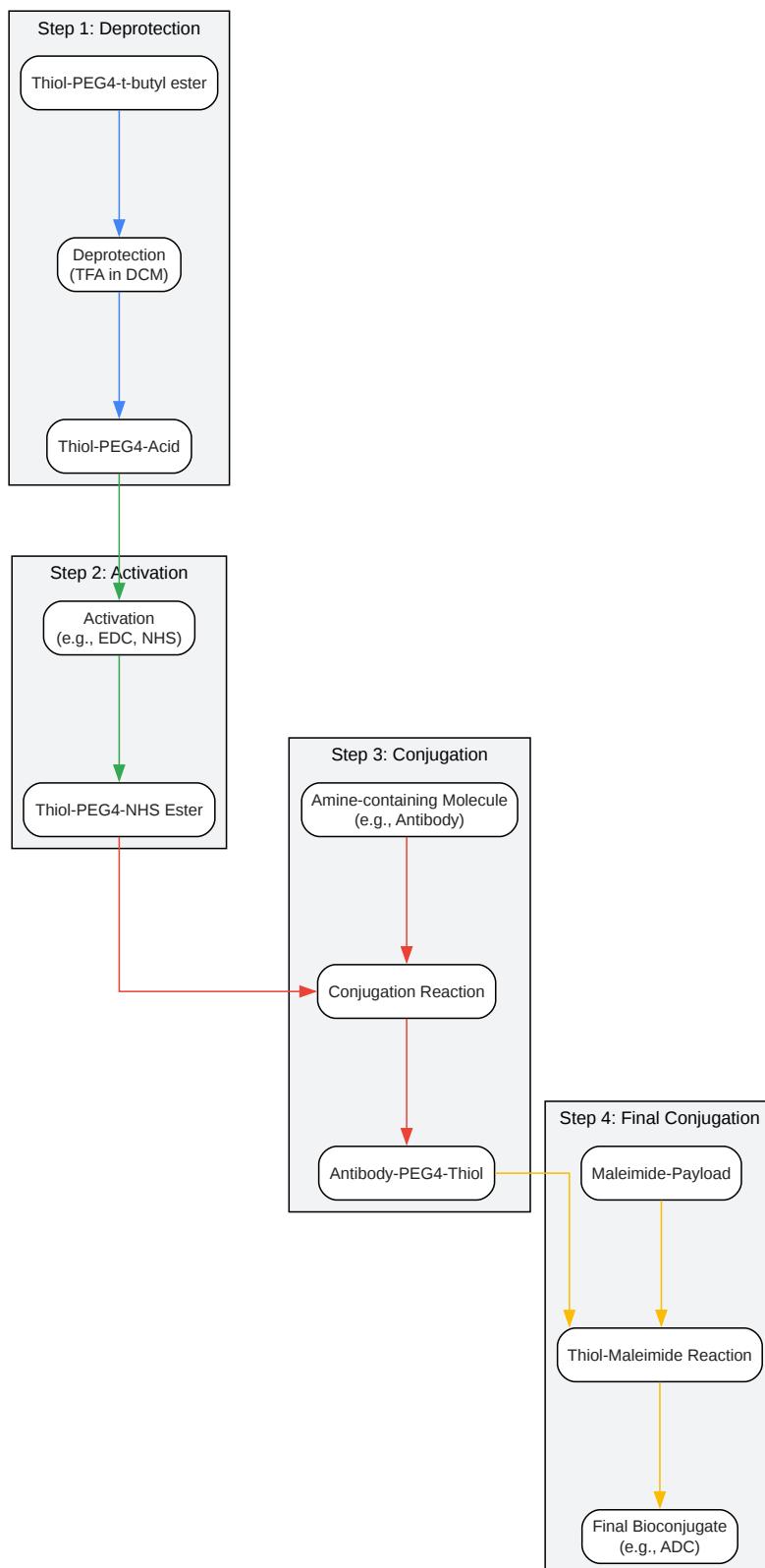
- Phosphate-buffered saline (PBS), pH 6.5-7.5
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching reagent (e.g.,  $\beta$ -mercaptoethanol or cysteine)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Dissolve the maleimide-containing molecule in a suitable buffer, such as PBS at a pH between 6.5 and 7.5. This pH range is optimal for the selectivity of the thiol-maleimide reaction.
- Dissolve the deprotected Thiol-PEG4-acid in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous buffer containing the maleimide.
- Add the solution of the deprotected Thiol-PEG4-acid to the solution of the maleimide-containing molecule with gentle stirring. A molar excess of the maleimide reagent is often used to ensure complete reaction with the thiol.
- Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.
- The reaction can be quenched by adding a small molecule thiol, such as  $\beta$ -mercaptoethanol or cysteine, to consume any unreacted maleimide groups.
- The resulting conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted linker and other small molecules.[\[2\]](#)

## Logical Workflow for Bioconjugation

The following diagram illustrates a typical logical workflow for the use of Thiol-PEG4-t-butyl ester in the synthesis of a bioconjugate, such as an antibody-drug conjugate (ADC). This workflow involves the initial deprotection of the t-butyl ester, followed by activation of the resulting carboxylic acid, and finally conjugation to a maleimide-functionalized payload.



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Caption: Logical workflow for bioconjugate synthesis.

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## References

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